![molecular formula C22H23Cl2N3O3S2 B2717955 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391228-63-0](/img/structure/B2717955.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a chemical compound with the molecular formula C22H23Cl2N3O3S2 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C22H23Cl2N3O3S2 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Aplicaciones Científicas De Investigación
Synthesis in Antitubercular Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has been used in the synthesis of novel compounds with potential antitubercular activity. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Dighe et al., 2012).
Anticancer Applications
This chemical has been involved in the design and synthesis of compounds with notable anticancer activities. These synthesized compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Polymer Science Research
In the field of polymer science, derivatives of this compound have been utilized in the synthesis of ordered polyamides through direct polycondensation. This research contributes to the understanding of polymer formation and its potential applications (Ueda & Sugiyama, 1994).
Antimicrobial Research
Research into antimicrobial compounds has also benefited from the use of this chemical. Its derivatives have been synthesized and tested for antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Chawla, 2016).
Other Applications
In addition to the above, this chemical has found applications in various other fields of scientific research. Its derivatives have been synthesized for diverse purposes, including studies in photophysical properties, antifungal activities, and synthesis of novel heterocyclic compounds with potential therapeutic applications https://consensus.app/papers/synthesis-antifungal-activity-some-novel-saeed/c14dde95ea1f5c19ab9b58bee0a3f60f/?utm_source=chatgpt; https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt" target="_blank">(Matwijczuk et al., 2017; Saeed et al., 2008; Limban et al., 2011)
Mecanismo De Acción
Target of Action
The compound “N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act on a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with . They may act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, ranging from antimicrobial to anticancer activities .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3S2/c1-3-11-27(12-4-2)32(29,30)17-8-5-15(6-9-17)21(28)26-22-25-20(14-31-22)18-13-16(23)7-10-19(18)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCGQOBDMRWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
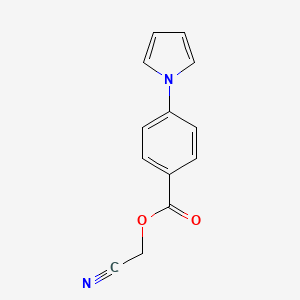
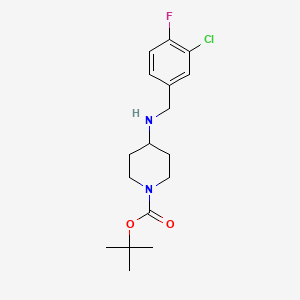
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)

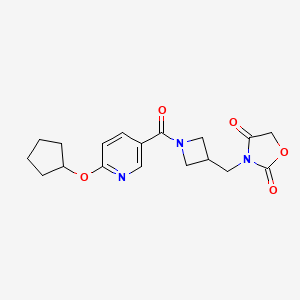

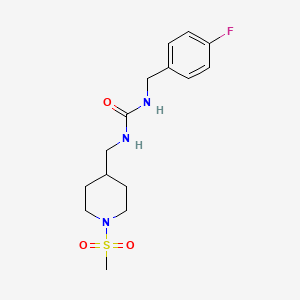
![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)
![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
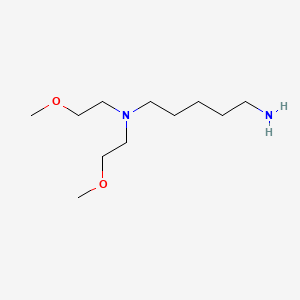
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
